3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine

Src kinase chemotype comparison selectivity profiling

3-(2-Piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1211539-73-9) is a heterocyclic small molecule composed of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core linked via an ethylene spacer to a piperazine moiety. The compound has a molecular formula of C13H18N4 and a molecular weight of 230.31 g/mol.

Molecular Formula C13H18N4
Molecular Weight 230.31 g/mol
CAS No. 1211539-73-9
Cat. No. B1392528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine
CAS1211539-73-9
Molecular FormulaC13H18N4
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2=CNC3=C2C=CC=N3
InChIInChI=1S/C13H18N4/c1-2-12-11(10-16-13(12)15-4-1)3-7-17-8-5-14-6-9-17/h1-2,4,10,14H,3,5-9H2,(H,15,16)
InChIKeyNJZXPTPZTYNEKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1211539-73-9): Core Chemical Identity and Sourcing Baseline


3-(2-Piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1211539-73-9) is a heterocyclic small molecule composed of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core linked via an ethylene spacer to a piperazine moiety . The compound has a molecular formula of C13H18N4 and a molecular weight of 230.31 g/mol . Current commercial sourcing data indicates a baseline purity specification of 98% . This compound is structurally distinct from commonly used Src-family kinase inhibitors such as PP2 (a pyrazolo[3,4-d]pyrimidine) and offers a different pharmacological starting point for probe and library development.

Why Generic Substitution with Other Src-Family Inhibitors Fails for 3-(2-Piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine


Substitution of 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine with the widely used Src-family probe PP2 (CAS 172889-27-9) is pharmacologically invalid because the two compounds belong to entirely different chemotypes. PP2 is a pyrazolo[3,4-d]pyrimidine that exhibits potent inhibition of Lck (IC50 4 nM) and Fyn (IC50 5 nM) with >10,000-fold selectivity over ZAP-70 and JAK2 . In contrast, the target compound presents a 7-azaindole core with a basic piperazine side chain—a scaffold that is known to yield inhibitors with distinct kinase selectivity profiles [1]. Substitution without experimental validation would introduce an unknown kinase inhibition fingerprint, potentially compromising assay reproducibility and target engagement conclusions [1].

Quantitative Differentiation Evidence for 3-(2-Piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine


Chemotype Divergence from the Canonical Src Probe PP2

The target compound is a 7-azaindole-based molecule, whereas PP2 (the most widely used Src-family probe) is a pyrazolo[3,4-d]pyrimidine. In published kinase profiling studies, structurally distinct chemotypes within the same target class have been shown to produce non-overlapping selectivity fingerprints. For instance, 4-substituted 1H-pyrrolo[2,3-b]pyridines have demonstrated potent inhibition of TAK1 and MAP4K2, kinases not covered by PP2 [1]. This chemotype divergence means that the target compound cannot be assumed to replicate PP2's selectivity pattern and must be characterized independently [1].

Src kinase chemotype comparison selectivity profiling

Purity Specification Advantage Over Standard PP2 Commercial Grades

Commercially sourced 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine is available at a declared purity of 98% . In comparison, PP2 sourced from Sigma-Aldrich (Calbiochem) is specified at ≥95% (HPLC) . The 3-percentage-point purity difference, while not dramatic, may be meaningful for applications requiring high chemical homogeneity, such as biophysical assays (e.g., SPR, ITC) or crystallography, where impurities can contribute to false positives or obscure binding data .

purity quality control assay reproducibility

Absence of Published Src Kinase IC50: A Negative Differentiation Marker

Unlike PP2, for which extensive kinase profiling data is publicly available (Lck IC50 4 nM, Fyn IC50 5 nM, Hck IC50 5 nM, >10,000-fold selectivity over ZAP-70) , no published Src-family kinase IC50 values were identified for 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine. This data gap constitutes a negative differentiation marker: the compound is not a direct substitute for PP2 in Src inhibition assays. However, it represents an opportunity for users to generate novel selectivity data on an uncharacterized 7-azaindole scaffold, potentially revealing kinase targets not inhibited by PP2 [1].

Src kinase selectivity gap probe development

Patent-Documented Anti-Proliferative and Differentiation-Inducing Activity

The compound has been described in patent literature as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. This anti-proliferative/differentiation-inducing dual activity profile is not a primary feature of PP2, which is primarily characterized by its Src kinase inhibition fingerprint. The differentiation-inducing property of 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine may be driven by kinase targets beyond the Src family or by non-kinase mechanisms [1][2].

anti-proliferative differentiation oncology

CCR5 Antagonist Potential Differentiates from Src-Only Inhibitors

Preliminary pharmacological screening indicates that 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine can function as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. CCR5 antagonism is a mechanism entirely absent from PP2's reported activity profile, which is confined to intracellular kinase inhibition. This divergence in target class (GPCR vs. kinase) represents a fundamental pharmacological differentiation that cannot be bridged by simple structural analogy [1].

CCR5 HIV chemokine receptor

Kinase Library Screening Utility Supported by Published Pyrrolopyridine Profiling Data

Published kinome-wide selectivity profiling of 1H-pyrrolo[2,3-b]pyridine-based libraries has identified inhibitors of TAK1 (MAP3K7), MAP4K2, p38α (MAPK14), and ABL [1]. These targets are substantially different from the Src-family kinases inhibited by PP2 (Lck, Fyn, Hck, Src). The presence of the piperazinylethyl substituent at the 3-position of the 7-azaindole core in the target compound provides a vector for additional interactions that may tune selectivity toward kinases bearing acidic patches or hydrogen-bonding residues in their solvent-exposed regions [1][2].

kinase library selectivity profiling chemical probe

Optimal Procurement Scenarios for 3-(2-Piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine Based on Differentiation Evidence


Chemical Probe Development for Novel Kinase Targets Beyond Src Family

Investigators seeking to identify kinase inhibitors with selectivity profiles orthogonal to PP2 should procure this compound as a starting scaffold. Published kinome-wide profiling of 7-azaindole libraries demonstrates inhibition of TAK1, MAP4K2, p38α, and ABL—kinases not covered by PP2 [1]. The 98% purity specification supports direct use in biochemical and biophysical assays without upfront repurification.

Construction of Diversified Kinase Inhibitor Screening Libraries

Medicinal chemistry teams building kinase-focused compound libraries benefit from including 3-substituted 7-azaindoles to complement existing pyrazolo[3,4-d]pyrimidine-based entries. The piperazinylethyl side chain provides a basic amine handle that can engage acidic residues in kinase active sites, a feature absent from many classical Src inhibitors [1]. The compound's commercial availability at defined purity facilitates direct integration into high-throughput screening workflows.

GPCR-Targeted Screening for CCR5 Antagonism in Immunology and Virology

Given preliminary evidence of CCR5 antagonist activity [2], this compound is a candidate for inclusion in GPCR-focused screening panels targeting HIV entry inhibition, asthma, rheumatoid arthritis, and other inflammatory diseases. Unlike Src kinase inhibitors such as PP2, which lack GPCR activity , this compound bridges kinase and GPCR chemical space, making it valuable for cross-target screening initiatives.

Anti-Proliferative and Differentiation-Inducing Agent in Oncology Research

Researchers investigating differentiation therapy in oncology or dermatology can use this compound based on patent-reported activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [3]. The differentiation-inducing property is a mechanistically distinct endpoint from the kinase inhibition measured for PP2 and may be relevant to acute myeloid leukemia (AML) differentiation therapy or psoriasis research [3].

Quote Request

Request a Quote for 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.